

Environmental Fate and Degradation of S-Bioallethrin: A Technical Guide

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Compound of Interest

Compound Name: *S-Bioallethrin*

Cat. No.: *B7800135*

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Introduction

S-Bioallethrin, a synthetic pyrethroid insecticide, is widely utilized for the control of household and public health pests. As a stereoisomer of allethrin, it possesses potent insecticidal activity with a rapid knockdown effect. Understanding the environmental fate and degradation of **S-Bioallethrin** is paramount for assessing its potential ecological impact and ensuring its safe and responsible use. This technical guide provides an in-depth overview of the current scientific understanding of **S-Bioallethrin**'s behavior in the environment, including its physicochemical properties, degradation pathways, and ecotoxicity.

Physicochemical Properties

The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. **S-Bioallethrin** is a viscous liquid, sparingly soluble in water, which suggests a tendency to partition into soil and sediment rather than remaining in the aqueous phase.^{[1][2]} A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **S-Bioallethrin**

Property	Value	Reference(s)
Chemical Name	(S)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate	[1]
CAS Number	28434-00-6	[1]
Molecular Formula	C ₁₉ H ₂₆ O ₃	[1]
Molecular Weight	302.42 g/mol	
Appearance	Yellow to brown viscous liquid	
Water Solubility	4.6 mg/L (at 20°C)	
Vapor Pressure	1.56 Pa (at 20°C)	
Octanol/Water Partition Coefficient (log Kow)	4.70	
Stability	Stable under normal conditions for over 2 years; decomposes under alkaline conditions and with ultraviolet radiation.	

Environmental Degradation Pathways

S-Bioallethrin is subject to degradation in the environment through several key processes, including hydrolysis, photolysis, and microbial metabolism in soil and aquatic systems. The primary degradation pathways involve the cleavage of the ester linkage and oxidative transformations.

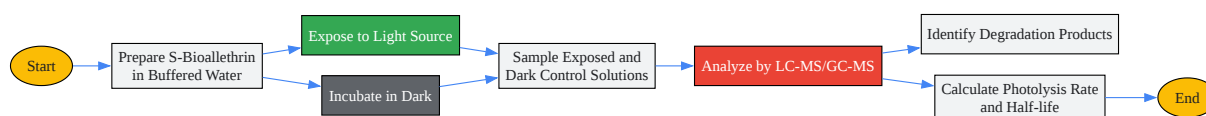
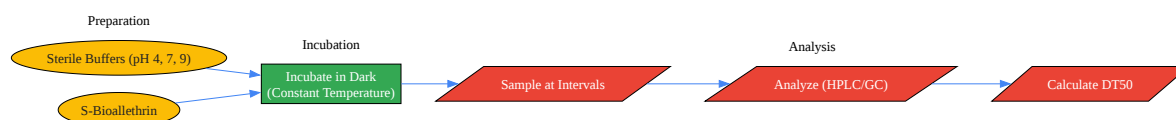
Hydrolysis

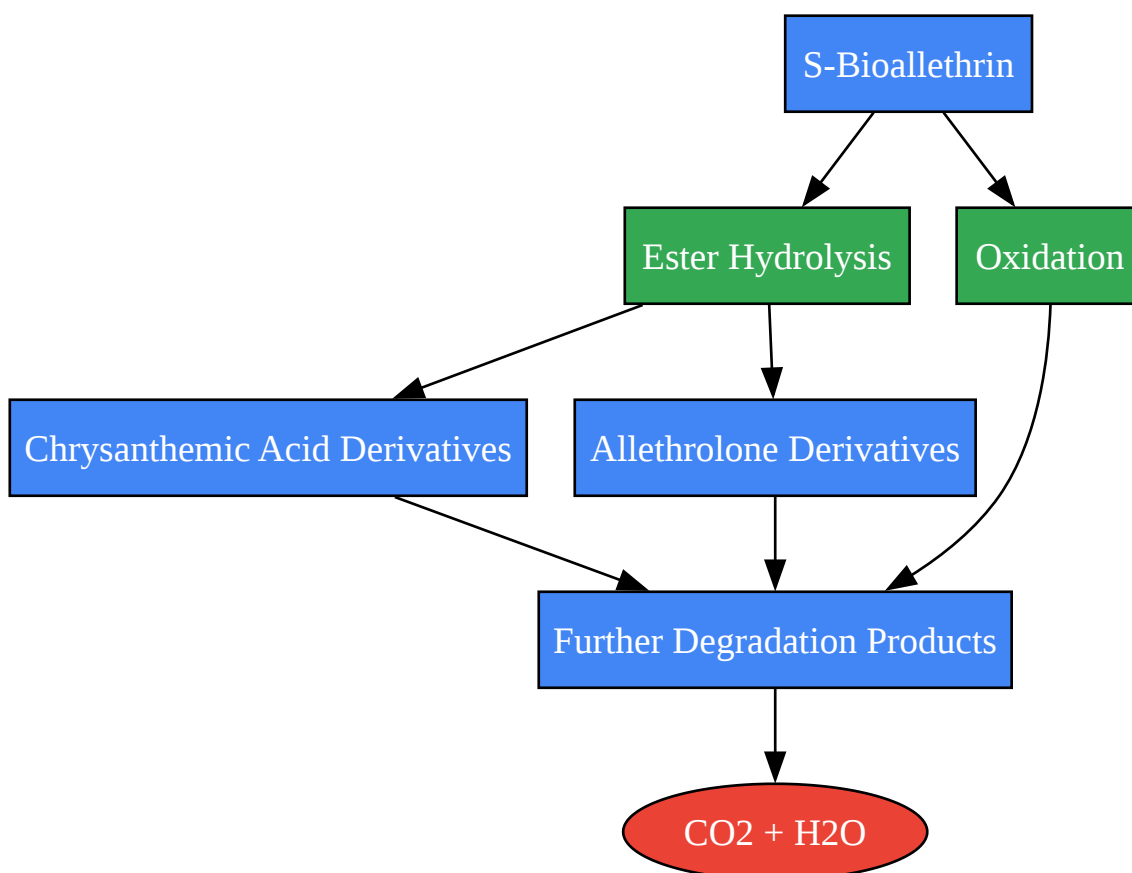
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester linkage in **S-Bioallethrin** is susceptible to hydrolysis, particularly under alkaline conditions. While specific quantitative data for the hydrolysis of **S-**

Bioallethrin is not readily available in the reviewed literature, the general understanding for pyrethroids is that hydrolysis of the ester bond leads to detoxification.

Experimental Protocol for Hydrolysis (Based on OECD Guideline 111)

The rate of hydrolysis is typically determined by incubating the test substance in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures in the dark. Samples are collected at various time intervals and analyzed for the parent compound and potential degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The degradation rate constant and half-life (DT50) are then calculated.





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References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Bioallethrin [sitem.herts.ac.uk]
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